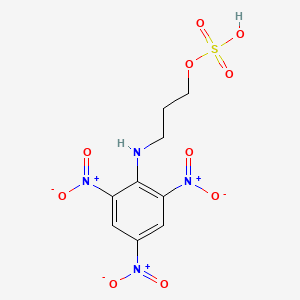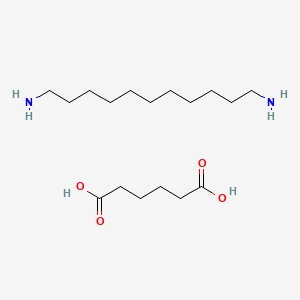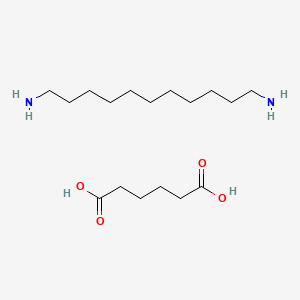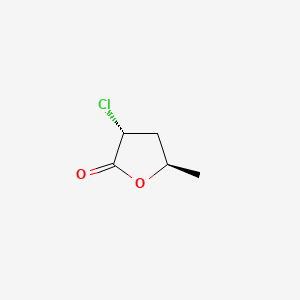
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea is a synthetic organic compound with a complex structure It is characterized by the presence of hydroxyethyl and hydroxymethyl groups attached to an octadecylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea typically involves the reaction of octadecylamine with formaldehyde and ethylene oxide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The octadecyl chain may also play a role in the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N-methylaniline: Similar in structure but with a different functional group arrangement.
2-Hydroxyethyl methacrylate: Shares the hydroxyethyl group but differs in the overall structure and applications.
Properties
CAS No. |
97659-33-1 |
|---|---|
Molecular Formula |
C22H46N2O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea |
InChI |
InChI=1S/C22H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(21-26)22(27)23-18-20-25/h25-26H,2-21H2,1H3,(H,23,27) |
InChI Key |
IPOOHGKNBFVTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)





![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)



